molecular formula C19H17NO B2871358 N-(6-Phenyl-2,3-dihydro-1H-inden-1-yl)but-2-ynamide CAS No. 2411315-07-4

N-(6-Phenyl-2,3-dihydro-1H-inden-1-yl)but-2-ynamide

Cat. No.: B2871358
CAS No.: 2411315-07-4
M. Wt: 275.351
InChI Key: UKZZICBQMATVBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Phenyl-2,3-dihydro-1H-inden-1-yl)but-2-ynamide is a complex organic compound characterized by its unique structure, which includes an indene moiety fused with a phenyl group and a but-2-ynamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Phenyl-2,3-dihydro-1H-inden-1-yl)but-2-ynamide typically involves multi-step organic reactions. One common method includes the initial formation of the indene moiety, followed by the introduction of the phenyl group and the but-2-ynamide functional group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(6-Phenyl-2,3-dihydro-1H-inden-1-yl)but-2-ynamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

N-(6-Phenyl-2,3-dihydro-1H-inden-1-yl)but-2-ynamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes.

    Medicine: It has potential therapeutic applications due to its unique structure and reactivity.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-Phenyl-2,3-dihydro-1H-inden-1-yl)but-2-ynamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indene derivatives and but-2-ynamide-containing molecules. Examples include:

  • 1H-Inden-1-ol
  • 1H-Inden-1-one

Uniqueness

N-(6-Phenyl-2,3-dihydro-1H-inden-1-yl)but-2-ynamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

N-(6-phenyl-2,3-dihydro-1H-inden-1-yl)but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO/c1-2-6-19(21)20-18-12-11-15-9-10-16(13-17(15)18)14-7-4-3-5-8-14/h3-5,7-10,13,18H,11-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKZZICBQMATVBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1CCC2=C1C=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.